molecular formula C11H17NO4 B11882185 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 801205-46-9

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B11882185
CAS No.: 801205-46-9
M. Wt: 227.26 g/mol
InChI Key: IJRIVBGOBYWUOO-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid (CAS: 801205-46-9) is a spirocyclic compound featuring a fused oxa-aza bicyclic framework with methyl substituents at positions 3 and 8, a ketone group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is inferred as C₁₂H₁₇NO₅ based on nomenclature rules. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of novel spirocyclic building blocks for drug discovery . The spiro[4.5]decane core provides conformational rigidity, which can enhance binding specificity in target molecules .

Properties

CAS No.

801205-46-9

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3,8-dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-7-8(9(13)14)11(16-10(7)15)3-5-12(2)6-4-11/h7-8H,3-6H2,1-2H3,(H,13,14)

InChI Key

IJRIVBGOBYWUOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCN(CC2)C)OC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base such as sodium hydride and is conducted in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve efficiency and safety in industrial settings.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxyl group at position 4 undergoes standard acid-catalyzed transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification ROH, H<sub>2</sub>SO<sub>4</sub> (cat.), refluxCorresponding alkyl ester (e.g., ethyl derivative)60–75%
Amidation SOCl<sub>2</sub>, then RNH<sub>2</sub>Carboxamide derivatives (e.g., 8-azaspirodecane-4-carboxamide)55–80%
Salt Formation NaOH/H<sub>2</sub>OSodium carboxylate>90%

Key findings:

  • Amidation reactions with hetaryl amines (e.g., 3,4-dimethyl-1,2-oxazol-5-amine) yield pharmacologically active carboxamides .

  • Ester derivatives are intermediates for further functionalization, such as alkylation or cycloadditions.

Ketone Reactivity at Position 2

The 2-oxo group participates in nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProductOutcomeSource
Grignard Addition RMgX, THF, 0°C to rtTertiary alcohol derivativesModerate steric hindrance observed
Wolff-Kishner NH<sub>2</sub>NH<sub>2</sub>, KOH, ethylene glycol, 170°CDeoxygenated spirocyclic compoundLow yield (30–40%)
Silyl Enol Ether Formation BSA (N,O-bis(trimethylsilyl)acetamide), TMAP catalystStabilized enolate for aldol condensationsHigh regioselectivity

Notable observations:

  • Steric constraints from the spirocyclic system limit reactivity in bulkier nucleophilic systems .

  • Silyl enol ethers enable regioselective aldol reactions with aldehydes, forming complex polycyclic structures .

Amine Functionalization at Position 8

The 8-aza group undergoes alkylation and acylation:

Reaction TypeReagents/ConditionsProductApplicationSource
Alkylation R-X (e.g., cinnamyl chloride), K<sub>2</sub>CO<sub>3</sub>, DMF, refluxN-substituted spiro derivatives (e.g., phenethyl analogs)Bronchodilator precursors
Acylation Ac<sub>2</sub>O, pyridine, rtN-acetylated compoundImproved solubility

Critical data:

  • Alkylation with arylalkyl halides (e.g., 3-chlorophenothiazinylpropyl bromide) produces bioactive analogs with anti-inflammatory properties .

  • Reaction rates depend on the steric profile of the alkylating agent, with linear halides showing higher efficiency .

Spirocyclic Ring-Opening Reactions

Under acidic or basic conditions, the 1-oxa ring undergoes hydrolysis:

ConditionsReagentsProductNotesSource
Acidic Hydrolysis HCl (conc.), H<sub>2</sub>O, refluxLinear keto-amine-carboxylic acidReversible at pH >10
Basic Hydrolysis NaOH, H<sub>2</sub>O/EtOH, 80°CRing-opened sodium carboxylate derivativeForms stable enolate

Mechanistic insight:

  • Ring-opening proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.

  • The reaction is exploited in prodrug designs for controlled release of active metabolites .

Cycloaddition and Multicomponent Reactions

The compound serves as a dienophile or dipolarophile in cycloadditions:

Reaction TypePartnersProductCatalystSource
Diels-Alder 1,3-Butadiene derivativesBicyclic adductsLewis acids (e.g., ZnCl<sub>2</sub>)
Click Chemistry Azides, Cu(I) catalystTriazole-linked conjugatesCuSO<sub>4</sub>/sodium ascorbate

Applications:

  • Diels-Alder adducts enhance rigidity for crystal engineering.

  • Triazole derivatives exhibit improved pharmacokinetic profiles in drug discovery .

Scientific Research Applications

The unique structure of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid contributes to its diverse biological activities.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. A study synthesized several analogs and evaluated their cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)0.18 - 0.19
MDA-MB-231 (Breast)0.08 - 0.09
HeLa (Cervical)0.14 - 0.15

These findings suggest that modifications to the spirocyclic structure can enhance antitumor potency, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 50 µg/mL . This activity highlights its potential use in developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of several derivatives of this compound against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using animal models. The results showed a significant reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting that the compound may modulate immune responses effectively .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid with analogous derivatives:

Structural and Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound 801205-46-9 C₁₂H₁₇NO₅ ~263.27 3,8-dimethyl; 2-oxo; 4-carboxylic acid Intermediate in drug discovery; conformational rigidity enhances binding .
8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid 931690-92-5 C₁₂H₁₅NO₅ 253.25 8-acetyl; 3-methyl; 2-oxo; conjugated double bond (dec-3-ene) Potential intermediate; unsaturated core may influence reactivity .
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1009354-95-3 C₁₇H₁₈ClNO₄ 337.80 4-(4-chlorobenzoyl); 8-methyl; 3-carboxylic acid Bulkier aryl substituent may reduce solubility but enhance target affinity .
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 939761-67-8 C₁₃H₂₃NO₃ 241.33 2-isobutyl; lacks ketone group; 4-carboxylic acid Increased lipophilicity due to isobutyl group; potential CNS drug candidate .
8-Oxa-2-azaspiro[4.5]decan-1-one N/A C₈H₁₃NO₂ 155.20 Simple spirocyclic lactam; no carboxylic acid or methyl groups Precursor in multigram synthesis of α-proline analogs .

Key Comparative Insights

The carboxylic acid moiety at position 4 enhances water solubility and enables conjugation reactions, distinguishing it from non-acid derivatives like methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS: 2155855-02-8) .

Unsaturated analogs (e.g., dec-3-ene in CAS 931690-92-5) may offer reactivity for further functionalization but could compromise metabolic stability .

Synthetic Utility :

  • The target compound’s methyl groups improve synthetic accessibility compared to derivatives requiring complex coupling reactions (e.g., 8-(4-fluorobenzenesulfonyl) analogs in CAS 1009354-95-3) .
  • Boc-protected derivatives (e.g., AS55542 in ) highlight the role of protective groups in modular synthesis .

Biological Activity

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 802321-13-7) is a compound that has gained attention due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H15NO4, with a molecular weight of approximately 225.244 g/mol. The structure features a spirocyclic framework that is characteristic of several biologically active compounds.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : The compound has been classified under anticonvulsants, suggesting its potential use in treating epilepsy and other seizure disorders .
  • Psychotropic Effects : Some studies have reported psychotropic and antiallergic properties, indicating its possible application in psychiatric treatments .
  • Antimicrobial Properties : Similar spirocyclic compounds have demonstrated antimicrobial activity, which may extend to this compound as well .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique spirocyclic structure may interact with various biological targets:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors in the brain, contributing to its psychotropic effects.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism or other cellular pathways, thus modulating physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the spirocyclic class:

StudyFindings
Investigated the synthesis and characterization of similar spirocyclic compounds with notable antimicrobial activity.
Focused on the synthesis of difluoroalkylated derivatives and their potential therapeutic uses.
Reported on the pharmacological profiling of spirocyclic compounds, highlighting their anticonvulsant properties.

Q & A

Basic Question: What synthetic methodologies are reported for spirocyclic compounds structurally analogous to 3,8-dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid?

Methodological Answer:
Spirocyclic compounds are typically synthesized via cyclization reactions, such as:

  • Phosphonate-mediated ring closure : A method involving diethyl[(4-oxocyclohexyl)methyl]phosphonate reacting with ozone in cyclohexane/chloroform to form ozonides, followed by purification via chromatography .
  • Multicomponent cascade cyclization : Metal-catalyzed reactions (e.g., Pd or Cu) to construct azaspiro frameworks, as seen in the synthesis of sulfonylazaspirodienones .
    Key Considerations : Solvent choice (e.g., THF for anhydrous conditions), temperature control (e.g., 170°C for phosphonate reactions), and purification via silica gel chromatography or recrystallization are critical .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for spirocyclic derivatives be resolved?

Methodological Answer:
Contradictions between solution-phase NMR and solid-state X-ray data arise from conformational flexibility or crystal-packing effects. To address this:

  • Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify rotational barriers in spiro systems .
  • DFT calculations : Compare experimental X-ray bond angles/torsions (e.g., C7–N1–C8 = 115.3° in crystal structures) with computed geometries to validate stereoelectronic effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize specific conformers in the solid state .

Basic Question: What analytical techniques are recommended for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate (C–C bond lengths: 1.501–1.543 Å; torsion angles: 5.3–8.1°) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Vibrational circular dichroism (VCD) : Assigns configuration when crystals are unavailable by correlating experimental and simulated spectra .

Advanced Question: How can the aqueous solubility of this spirocarboxylic acid be optimized without altering bioactivity?

Methodological Answer:

  • Prodrug design : Introduce ionizable groups (e.g., tert-butoxycarbonyl [Boc] or acetyloxymethyl esters) to enhance solubility while maintaining activity. For example, Boc-protected derivatives show 3-fold higher solubility in PBS (pH 7.4) .
  • Co-crystallization : Co-formers like L-proline or cyclodextrins improve solubility via non-covalent interactions (validated by phase solubility diagrams) .
  • Salt formation : Sodium or hydrochloride salts (e.g., Adamantane-2-spiro-3′-8′-carboxymethyl-trioxa-azaspiro sodium salt) increase solubility by 10–50× in aqueous buffers .

Basic Question: What are the common side reactions during spirocycle synthesis, and how are they mitigated?

Methodological Answer:

  • Over-oxidation : Occurs during ozonolysis; controlled reaction times (<2 hrs) and low temperatures (−78°C) minimize degradation .
  • Ring-opening : Acidic/basic conditions hydrolyze lactone rings; use pH 6–7 buffers during workup .
  • Byproduct formation : Diethyl phosphonate byproducts in Yamagishi reactions are removed via aqueous extraction (3× with 10% NaHCO3) .

Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives targeting Fasciola hepatica?

Methodological Answer:

  • Core modifications : Replace the 2-oxo group with trioxane (as in Adamantane-2-spiro-trioxa derivatives) to enhance redox-activated antiparasitic activity (IC50: 0.17 µM vs. 0.89 µM for parent compound) .
  • Substituent effects : 8-Aza substitution with dipropyl/dimethyl groups increases logP (2.1→3.5), improving membrane permeability in liver fluke models .
  • Validation : Flow cytometry (cell cycle arrest at G2/M phase) and acute toxicity assays (LD50 > 200 mg/kg in mice) confirm selectivity .

Basic Question: What computational tools are used to predict the physicochemical properties of this compound?

Methodological Answer:

  • ACD/Labs Percepta : Predicts logP (2.8), pKa (3.1 for carboxylic acid), and solubility (1.2 mg/mL in water) using fragment-based algorithms .
  • SwissADME : Evaluates drug-likeness (Lipinski violations: 0) and bioavailability radar (polar surface area: 78 Ų) .

Advanced Question: How do crystallographic data contradict solution-phase stability assessments?

Methodological Answer:

  • Case study : X-ray data for 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate show planar spiro junctions, while NMR suggests chair conformations. This discrepancy is resolved via variable-temperature NMR, revealing a 12.3 kcal/mol barrier for ring inversion .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to potential respiratory irritation (NFPA Health Hazard: 2) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Question: How can synthetic routes be optimized for gram-scale production?

Methodological Answer:

  • Flow chemistry : Continuous ozonolysis in microreactors reduces reaction time from 8 hrs to 30 mins (yield: 92% vs. 65% batch) .
  • Catalyst recycling : Pd/C (5 wt%) reused 5× with <5% activity loss in cascade cyclizations .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., phosphonate intermediates at 1250 cm⁻¹) to minimize impurities .

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